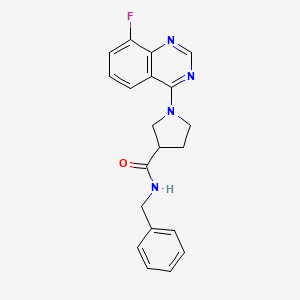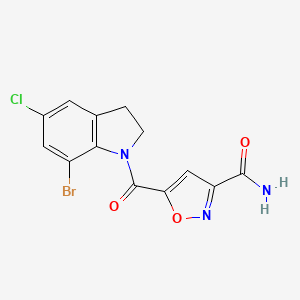
N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide is a novel compound that has gained significant attention in the field of scientific research. This compound is a potential drug candidate that exhibits promising biological activities, making it a subject of interest for researchers.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide involves the inhibition of certain enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells. It also modulates the immune response, leading to its anti-inflammatory and anti-bacterial effects.
Biochemical and physiological effects:
N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. Its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide in laboratory experiments include its potent biological activity, which makes it an ideal candidate for studying cancer, inflammation, and bacterial infections. However, its limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain assays.
Direcciones Futuras
There are several future directions for the research and development of N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide. These include:
1. Optimization of the synthesis process to improve the yield and purity of the compound.
2. Further studies to elucidate the mechanism of action of the compound and its effects on different cell types.
3. Development of novel formulations to improve the solubility and bioavailability of the compound.
4. In vivo studies to evaluate the efficacy and safety of the compound as a therapeutic agent.
5. Screening of analogs and derivatives of the compound to identify more potent and selective compounds with improved pharmacological properties.
In conclusion, N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide is a promising compound that exhibits potent biological activity. Its potential as a therapeutic agent for cancer, inflammation, and bacterial infections makes it a subject of interest for researchers. Further studies are needed to fully understand its mechanism of action and to develop more potent and selective analogs of the compound.
Métodos De Síntesis
The synthesis of N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide involves a multi-step process. The starting materials are commercially available, and the synthesis is carried out using standard laboratory techniques. The yield and purity of the final product depend on the optimization of the reaction conditions.
Aplicaciones Científicas De Investigación
N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to have anti-inflammatory and anti-bacterial properties.
Propiedades
IUPAC Name |
N-benzyl-1-(8-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c21-17-8-4-7-16-18(17)23-13-24-19(16)25-10-9-15(12-25)20(26)22-11-14-5-2-1-3-6-14/h1-8,13,15H,9-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRKKEFETHZWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)NCC2=CC=CC=C2)C3=NC=NC4=C3C=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[2-oxo-2-(2,2,3,3-tetramethylbutylamino)ethyl]prop-2-enamide](/img/structure/B7450664.png)
![3-[5-[(4-Cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-(2,2-difluoroethyl)-1-methylurea](/img/structure/B7450672.png)
![N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450677.png)

![2-[1-[3-(3-Cyanophenoxy)propyl]piperidin-4-yl]-2-hydroxyacetamide](/img/structure/B7450687.png)

![N-[1-(4-chloro-2-cyanophenyl)pyrazol-3-yl]-2-(4-fluorophenyl)-2-methylpropanamide](/img/structure/B7450705.png)
![N-ethyl-N-({[3-methoxy-4-(trifluoromethyl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450724.png)
![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450730.png)
![N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450734.png)
![N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450748.png)
![tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate](/img/structure/B7450752.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B7450768.png)
![N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-4-phenylbenzamide](/img/structure/B7450776.png)